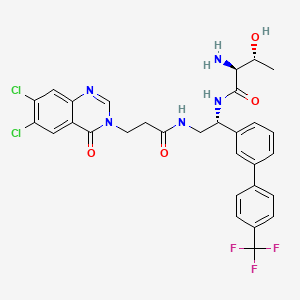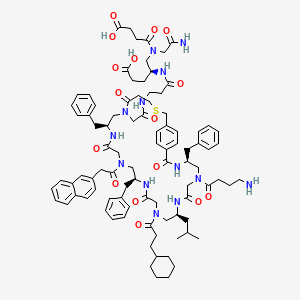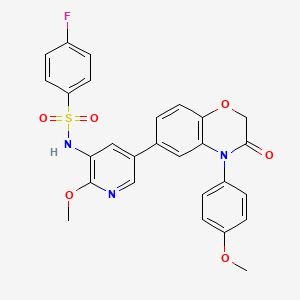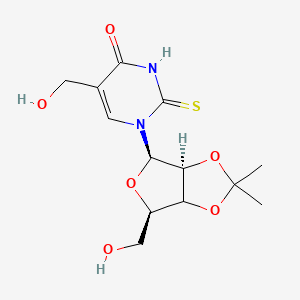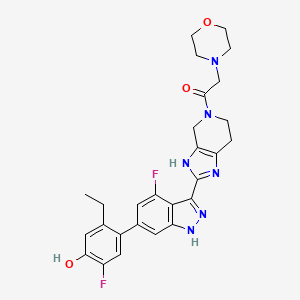
Jak-IN-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Jak-IN-18 is a potent inhibitor of Janus kinase (JAK), a family of enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors. This compound is particularly significant in the study of diseases affecting the eyes, skin, and respiratory system . Its molecular formula is C27H28F2N6O3, and it has a molecular weight of 522.55 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield .
化学反应分析
Types of Reactions
Jak-IN-18 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
科学研究应用
Jak-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of JAK enzymes and their involvement in cellular signaling and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as rheumatoid arthritis, psoriasis, and certain cancers by inhibiting JAK activity
Industry: Utilized in the development of new drugs and therapeutic agents targeting JAK-related pathways
作用机制
Jak-IN-18 exerts its effects by inhibiting the activity of JAK enzymes, which are involved in the JAK-STAT signaling pathway. This pathway is crucial for the transmission of signals from cytokines and growth factors to the cell nucleus, leading to the regulation of gene expression. By inhibiting JAK enzymes, this compound disrupts this signaling pathway, thereby modulating immune responses and reducing inflammation .
相似化合物的比较
Similar Compounds
Jak-IN-18 is part of a broader class of JAK inhibitors, which include:
Tofacitinib: Another JAK inhibitor used to treat rheumatoid arthritis and other inflammatory conditions.
Baricitinib: Used for the treatment of rheumatoid arthritis and atopic dermatitis.
Upadacitinib: Approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and other inflammatory diseases .
Uniqueness
This compound is unique in its specific inhibitory profile and potency against JAK enzymes. It has shown effectiveness in preclinical models for various diseases, particularly those affecting the eyes, skin, and respiratory system. Its distinct chemical structure and biological activity make it a valuable tool for research and potential therapeutic applications .
属性
分子式 |
C27H28F2N6O3 |
|---|---|
分子量 |
522.5 g/mol |
IUPAC 名称 |
1-[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-4-fluoro-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C27H28F2N6O3/c1-2-15-11-23(36)18(28)12-17(15)16-9-19(29)25-21(10-16)32-33-26(25)27-30-20-3-4-35(13-22(20)31-27)24(37)14-34-5-7-38-8-6-34/h9-12,36H,2-8,13-14H2,1H3,(H,30,31)(H,32,33) |
InChI 键 |
DCLOOOMTPFZCDF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCOCC6)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


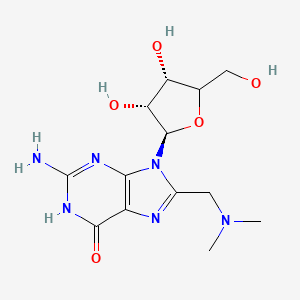
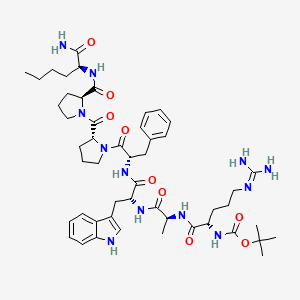
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
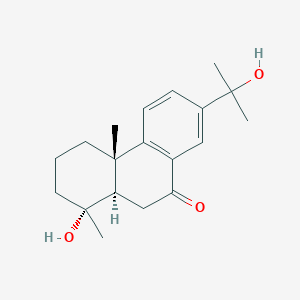
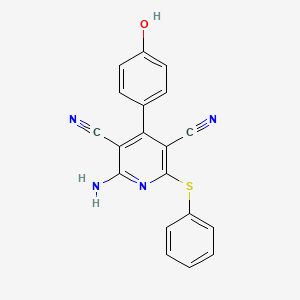
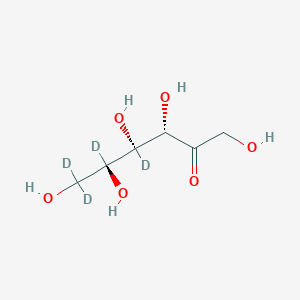
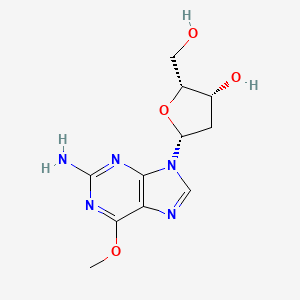
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
